Naphthalene-2-sulfonic acid hydrate

Description

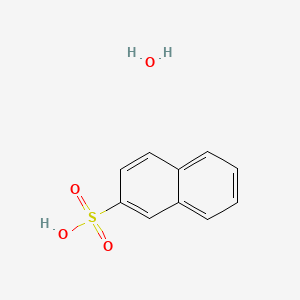

Structure

2D Structure

Propriétés

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Naphthalene 2 Sulfonic Acid Hydrate

Regioselective Sulfonation of Naphthalene (B1677914)

The direct sulfonation of naphthalene presents a classic example of regioselectivity in organic chemistry, where the position of the sulfonic acid group on the naphthalene ring is dictated by a delicate balance of reaction parameters.

The isomer distribution in naphthalene sulfonation is a textbook illustration of the principles of kinetic versus thermodynamic control. vaia.comchegg.com The reaction can be steered to favor one isomer over the other primarily by adjusting the reaction temperature.

Kinetic Control : At lower temperatures, typically around 80°C or below, the reaction is under kinetic control, meaning the major product is the one that is formed the fastest. thecatalyst.orgvaia.comvaia.com In this case, naphthalene-1-sulfonic acid is the predominant product. wordpress.com This is because the activation energy for the formation of the intermediate leading to the 1-isomer is lower. vaia.com The attack at the alpha (1) position is sterically less hindered and proceeds through a more stable carbocation intermediate (arenium ion), which has a greater number of resonance structures that preserve the aromaticity of the second ring. wordpress.comstackexchange.com

Thermodynamic Control : At higher temperatures, generally above 150-160°C, the reaction is under thermodynamic control. vaia.comvaia.com Under these conditions, the system has sufficient energy to overcome higher activation barriers and reach equilibrium. vaia.com The major product is the most thermodynamically stable isomer, which is naphthalene-2-sulfonic acid. thecatalyst.orgechemi.com The greater stability of the 2-isomer is attributed to reduced steric strain; in the 1-isomer, there is significant steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the 8-position (a peri interaction). thecatalyst.orgwordpress.comblogspot.com Since the sulfonation reaction is reversible, at elevated temperatures, the less stable 1-isomer can either revert to naphthalene or rearrange to form the more stable 2-isomer. stackexchange.comquora.com

This temperature-dependent equilibrium is the key to producing naphthalene-2-sulfonic acid selectively. Heating the reaction mixture ensures that the final product composition reflects the thermodynamic stabilities of the isomers. blogspot.com

Sulfonating Agents: Commonly used sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid (ClSO₃H). shokubai.org Concentrated sulfuric acid is widely used, particularly for high-temperature sulfonations aimed at producing the beta-isomer. chemicalbook.comprepchem.com Chlorosulfonic acid has been employed in specific processes to achieve high yields of the alpha-isomer at low temperatures in a nitrohydrocarbon solvent, where the 2-isomer remains preferentially soluble, allowing the pure 1-isomer to be precipitated. google.com

Reaction Conditions:

Temperature: As established, temperature is the most critical factor in determining the isomer distribution. Low temperatures favor the alpha-isomer, while high temperatures (e.g., 160-166°C) are necessary to obtain the beta-isomer as the major product. chemicalbook.comresearchgate.net

Reaction Time: At high temperatures, a sufficient reaction time (e.g., 8-12 hours) is required to allow the reaction to reach equilibrium and for the kinetically favored alpha-isomer to convert to the thermodynamically favored beta-isomer. prepchem.comgoogle.com

Solvents: The use of solvents can significantly improve product yield. Naphthalene has a tendency to sublime at the high temperatures required for beta-isomer formation, leading to a loss of reactant and low yields. shokubai.org Employing a high-boiling point solvent, such as decalin, can suppress this sublimation and dramatically increase the product yield to over 90%. shokubai.org

The following interactive table summarizes the effect of temperature on the product distribution in the sulfonation of naphthalene with sulfuric acid.

Table 1: Effect of Temperature on Isomer Distribution in Naphthalene Sulfonation

Purification and Isolation Techniques for Naphthalene-2-sulfonic Acid Isomers

After the sulfonation reaction, the product is a mixture containing the desired naphthalene-2-sulfonic acid, the undesired naphthalene-1-sulfonic acid, residual sulfuric acid, and potentially some disulfonic acids. Effective purification and isolation techniques are therefore essential.

A key strategy to enhance the purity of naphthalene-2-sulfonic acid leverages the lower stability and reversibility of the alpha-isomer's formation. By heating the reaction mixture, often with the introduction of steam or in the presence of dilute acid at temperatures around 140-150°C, the naphthalene-1-sulfonic acid by-product can be selectively hydrolyzed. chemicalbook.comchemicalbook.com This process, known as desulfonation, cleaves the sulfonic acid group from the 1-position, converting the alpha-isomer back into naphthalene and sulfuric acid. chemicalbook.comchemicalbook.com The regenerated naphthalene can then be removed from the reaction mixture by steam distillation. chemicalbook.com This hydrolytic cleavage effectively eliminates the primary impurity, significantly increasing the relative concentration of the more stable naphthalene-2-sulfonic acid in the final product mixture.

Crystallization is a primary method for isolating pure naphthalene-2-sulfonic acid hydrate (B1144303) from the post-hydrolysis reaction mixture. chemicalbook.com The process often involves several steps:

Neutralization/Salting Out: The acidic sulfonation mixture can be treated with a base, such as sodium carbonate or calcium oxide, to form the corresponding salt of the sulfonic acid (e.g., sodium naphthalene-2-sulfonate). prepchem.comchemicalbook.com These salts often have different solubility properties than the free acids, which can be exploited for separation. For instance, the sodium salt of naphthalene-2-sulfonic acid can be crystallized from the solution. chemicalbook.com

Fractional Crystallization: The isomers of naphthalenesulfonic acid and their salts exhibit different solubilities in various solvents. By carefully controlling parameters like temperature and solvent concentration (e.g., adjusting sulfuric acid concentration), specific isomers can be selectively crystallized out of solution. google.com For example, naphthalene-2-sulfonic acid can be crystallized from concentrated hydrochloric acid. chemicalbook.com

Amine Salt Formation: Specific amines, such as ortho-toluidine, can be used to selectively precipitate the 1-isomer as an amine salt from a drowned reaction mixture, leaving the 2-isomer in the solution. google.com This technique is particularly useful when the alpha-isomer is the desired product but demonstrates the principle of differential salt formation for separation.

The final isolated product is often the hydrate form, naphthalene-2-sulfonic acid hydrate, which incorporates water molecules into its crystal structure. matrix-fine-chemicals.com

Mechanistic Studies of Sulfonation Pathways

The regioselectivity of naphthalene sulfonation is explained by the mechanism of electrophilic aromatic substitution. The attacking electrophile is typically sulfur trioxide (SO₃), which may be present in oleum or formed from the self-protonation of concentrated sulfuric acid. youtube.com

The mechanism involves two main steps:

Formation of the Arenium Ion (Sigma Complex): The electrophile (SO₃) attacks the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack can occur at either the alpha (C1) or beta (C2) position.

Alpha-Attack: The intermediate formed from attack at the C1 position is more stable because it has a larger number of resonance structures (seven in total), including two particularly stable structures where the aromatic sextet of the adjacent ring remains intact. wordpress.comstackexchange.com

Beta-Attack: The intermediate from attack at the C2 position is less stable, having only six resonance structures and only one in which the other ring's aromaticity is preserved. wordpress.com

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the final naphthalenesulfonic acid product. wordpress.com

Advanced Spectroscopic and Structural Characterization of Naphthalene 2 Sulfonic Acid Hydrate Systems

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are paramount in defining the molecular structure of naphthalene-2-sulfonic acid hydrate (B1144303), offering a window into the arrangement of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Patterns and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the substitution pattern on the naphthalene (B1677914) ring and characterizing the local chemical environments of the protons. In the case of naphthalene-2-sulfonic acid and its salts, ¹H NMR spectroscopy provides distinct signals for the seven aromatic protons, with their chemical shifts and coupling constants being highly sensitive to the electron-withdrawing nature of the sulfonate group.

For instance, the ¹H NMR spectrum of sodium 2-naphthalenesulfonate in DMSO-d₆ reveals a complex multiplet pattern in the aromatic region. The proton at the C1 position, being adjacent to the carbon bearing the sulfonate group, typically appears as a distinct singlet or a doublet with a small coupling constant, shifted downfield due to the anisotropic effect of the sulfonate group. The remaining protons on the substituted ring and the protons on the unsubstituted ring give rise to a series of multiplets, the analysis of which allows for the unambiguous assignment of each proton.

The chemical shifts observed for sodium 2-naphthalenesulfonate provide a reliable reference for understanding the proton environments in the hydrated acid. The acidic proton of the sulfonic acid group in the hydrate is generally not observed in protic solvents due to rapid exchange, but its presence influences the electronic distribution and, consequently, the chemical shifts of the aromatic protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atom attached to the sulfonate group (C2) is significantly deshielded and appears at a characteristic downfield chemical shift. The other carbon signals can be assigned based on their chemical shifts and by using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals.

Table 1: Representative ¹H NMR Chemical Shifts for Sodium 2-naphthalenesulfonate in DMSO-d₆ chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-1 | ~8.23 | s |

| Aromatic Protons | 7.99 - 7.53 | m |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration. The data presented is a general representation based on available information.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Insights

Vibrational and electronic spectroscopies offer complementary information regarding the functional groups and electronic structure of naphthalene-2-sulfonic acid hydrate.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are instrumental in identifying the characteristic vibrational modes of the molecule. The FT-IR spectrum of naphthalene-2-sulfonic acid and its derivatives is dominated by strong absorptions corresponding to the sulfonic acid group. chemicalbook.comacs.org Key vibrational bands include:

S=O stretching: Strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

S-O stretching: The stretching vibration of the S-O single bond is usually found in the 800-700 cm⁻¹ region.

O-H stretching: In the hydrated form, a broad absorption band corresponding to the O-H stretching of the water molecules and the sulfonic acid group is expected in the high-frequency region, typically between 3500 and 3200 cm⁻¹.

Aromatic C-H stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring system.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of naphthalene-2-sulfonic acid in a suitable solvent, such as water, is characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the sulfonate substituent. A study on a naphthalene sulfonic acid formaldehyde (B43269) condensate showed strong absorption, indicating the preservation of the naphthalene chromophore. researchgate.net The presence of the sulfonate group can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Solid-State Structural Investigations

X-ray Crystallography of this compound and its Salts

The analysis of the crystal structure of sodium naphthalene-2-sulfonate (B94788) would reveal the precise bond lengths and angles of the naphthalenesulfonate anion. The C-S bond length and the S-O bond distances within the sulfonate group are key parameters that can be compared with theoretical calculations and data from related structures. The planarity of the naphthalene ring system and the orientation of the sulfonate group relative to the ring can also be accurately determined. In hydrated salt structures, the coordination environment of the sodium cation and the location of the water molecules of hydration within the crystal lattice would be elucidated.

Analysis of Supramolecular Architecture and Non-Covalent Interactions in Crystalline Forms

In the crystalline forms of naphthalene-2-sulfonic acid systems, several types of non-covalent interactions are expected to be present:

Hydrogen Bonding: This is a dominant interaction, particularly in the hydrated forms. The sulfonic acid group is a strong hydrogen bond donor, and the sulfonate oxygen atoms are effective hydrogen bond acceptors. Water molecules, when present, act as bridges, forming extensive hydrogen-bonding networks that link the naphthalenesulfonate anions and the cations (in the case of salts). researchgate.net

π-π Stacking: The planar aromatic naphthalene rings can interact through π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings are in close proximity, contribute significantly to the cohesion of the crystal lattice. The stacking can be either parallel-displaced or T-shaped.

Ion-Dipole and Electrostatic Interactions: In the case of salts, strong electrostatic interactions between the negatively charged sulfonate groups and the positively charged cations are fundamental to the crystal packing. Ion-dipole interactions between the cations and the polar water molecules are also important.

The interplay of these various non-covalent interactions results in a complex and well-defined three-dimensional structure. The analysis of these interactions provides a deeper understanding of the forces that control the self-assembly of these molecules in the solid state. Studies on related systems, such as naphthalene diimides, have highlighted the critical role of hydrogen bonding and π-π stacking in directing the formation of specific supramolecular nanostructures. nih.govnih.gov

Computational Chemistry and Theoretical Studies of Naphthalene 2 Sulfonic Acid Hydrate

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including electronic distribution, reactivity, and spectroscopic characteristics. For derivatives of Naphthalene-2-sulfonic acid, DFT calculations have been employed to elucidate their fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEgap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic excitation.

Quantum chemical descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of molecular reactivity. These parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such descriptors are vital for comparing the reactivity of different molecules and understanding their interaction mechanisms.

In a study on chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, DFT calculations using the B3LYP functional were performed to determine these properties. The results from this analysis provide a representative understanding of the electronic characteristics of molecules containing the naphthalene-2-sulfonic acid scaffold. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for a Naphthalene-2-sulfonic Acid Derivative Data obtained for a chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivative using DFT (B3LYP functional). researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -2.540 |

| ELUMO | 1.180 |

| Energy Gap (ΔEgap) | 3.720 |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. acs.org The MESP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. Green areas represent neutral potential.

MESP analysis provides crucial information about a molecule's net electrostatic effect, polarity, and dipole moment. acs.org For Naphthalene-2-sulfonic acid, the MESP map is expected to show a significant region of negative electrostatic potential (red) concentrated around the oxygen atoms of the sulfonic acid (-SO₃H) group. This high electron density makes the sulfonate group a primary site for forming hydrogen bonds and other electrostatic interactions with biological macromolecules. Conversely, the hydrogen atom of the sulfonic acid group and regions of the naphthalene (B1677914) ring would exhibit a more positive potential (blue), marking them as potential electrophilic sites.

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular docking and Molecular Dynamics (MD) simulations are powerful in-silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein (receptor). These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and designing novel therapeutic agents.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a protein. researchgate.net The binding affinity is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

Studies on derivatives of Naphthalene-2-sulfonic acid have demonstrated their potential to interact with significant biological targets. For instance, chlorinated phenyldiazenyl derivatives have been docked against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Similarly, other derivatives have been evaluated for their antimalarial potential by docking them with proteins essential to the Plasmodium parasite. researchgate.net These studies consistently show that the naphthalene-sulfonic acid scaffold can achieve strong binding affinities, often through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking involving the naphthalene ring system. researchgate.netresearchgate.net

Table 2: Molecular Docking Results for Naphthalene-2-sulfonic Acid Derivatives with Biological Targets Binding affinities (kcal/mol) from in-silico docking studies of various derivatives.

| Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid (DTPS1) | Cyclooxygenase (COX) | -9.57 | researchgate.netscispace.com |

| Amino-formylphenyl-diazenyl-naphthalene-2-sulfonic acid (AZDH2) | Protein 1RQJ (Malaria Target) | -9.4 | researchgate.net |

Following molecular docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation provides detailed information on the stability of the binding pose, the conformational changes in both the ligand and the protein, and the persistence of key intermolecular interactions, such as hydrogen bonds. researchgate.netmdpi.com

For derivatives of Naphthalene-2-sulfonic acid, MD simulations have revealed the critical role of the sulfonic acid group in anchoring the ligand within the protein's binding site. In a simulation of a chlorinated-phenyldiazenyl derivative complexed with a COX enzyme, the sulfonic group was found to maintain interactions with hydroxyl and oxygen atoms in the protein's amino acid residues for over 30% of the simulation time. researchgate.netscispace.com This sustained interaction highlights the stability of the complex and the importance of the sulfonate moiety for a strong and lasting binding event. Such simulations are crucial for validating docking results and understanding the precise mechanism by which these compounds exert their biological effects. researchgate.net

Advanced Applications in Organic Synthesis and Functional Materials Development

Precursor in Dyestuff Chemistry

The most significant historical and commercial application of naphthalene-2-sulfonic acid is in the manufacturing of dyes. wikipedia.orgnbinno.com The sulfonic acid group imparts water solubility, a crucial property for many dyeing processes. nbinno.com The naphthalene (B1677914) structure itself is a key component of many chromophores, the parts of a molecule responsible for its color. nih.gov

Synthesis of Substituted Aminonaphthalenesulfonic Acids for Azo Dye Production

Naphthalene-2-sulfonic acid is a foundational material for producing a variety of aminonaphthalenesulfonic acids, which are essential precursors to azo dyes. wikipedia.orgwikipedia.org The primary synthetic route involves the nitration of naphthalene-2-sulfonic acid, followed by the reduction of the resulting nitronaphthalenesulfonic acid to introduce an amino group. wikipedia.org The position of the amino group can be controlled to produce different isomers, each leading to dyes with unique properties.

Several key aminonaphthalenesulfonic acids used in dye synthesis include:

Tobias acid (2-Aminonaphthalene-1-sulfonic acid): A crucial intermediate for producing azo dyes, such as C.I. Pigment Red 49. wikipedia.orgsmolecule.com It is typically synthesized via the Bucherer reaction from 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.org

Naphthionic acid (1-Aminonaphthalene-4-sulfonic acid): Used to synthesize dyes like Rocceline. wikipedia.org It is prepared by the sulfonation of 1-aminonaphthalene. wikipedia.org

Cleve's acids (1-Aminonaphthalene-6-sulfonic acid and 1-Aminonaphthalene-7-sulfonic acid): These are also important dye intermediates derived from the sulfonation of 1-aminonaphthalene. wikipedia.org

These amino-substituted acids serve as the "coupling component" or the "diazo component" in the synthesis of azo dyes.

Development of High-Performance Chromophores via Coupling Reactions

Azo dyes, which account for over 60% of all dyes used in industry, are characterized by the -N=N- functional group that connects two aromatic rings. nih.gov The synthesis involves a two-step process: diazotization and azo coupling. nih.gov

Diazotization: An aminonaphthalenesulfonic acid, derived from naphthalene-2-sulfonic acid, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0-5 °C) to convert the amino group into a highly reactive diazonium salt (-N₂⁺). unb.cacuhk.edu.hk

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like another aminonaphthalene derivative or a naphthol (e.g., 2-naphthol). wikipedia.orgunb.cacuhk.edu.hk This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the final dye molecule. cuhk.edu.hk

The specific combination of the diazo component and the coupling component determines the final color, fastness, and solubility of the dye. The sulfonic acid groups from the naphthalene-2-sulfonic acid precursor ensure the dye is suitable for aqueous dyeing applications in the textile and leather industries. nbinno.com

Role in Pharmaceutical Intermediate Synthesis

The naphthalene scaffold is present in several pharmacologically active molecules. Naphthalene-2-sulfonic acid and its derivatives provide a synthetic entry point for creating complex molecules with potential therapeutic value.

Derivatization for Antimicrobial Agents and Other Therapeutic Precursors

Naphthalene derivatives have been identified as a promising class of antimicrobial agents. researchgate.net A key intermediate that can be synthesized from naphthalene-2-sulfonic acid is 2-naphthol (B1666908). This conversion is achieved through fusion with sodium hydroxide (B78521) at high temperatures, followed by acidification. wikipedia.orgresearchgate.net

While 2-naphthol itself has recognized antimicrobial properties, it primarily serves as a precursor for more complex and potent therapeutic agents. researchgate.net Recent research has focused on incorporating the naphthalene moiety into advanced antimicrobial structures. For example, dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have been synthesized and shown to possess potent bactericidal action against a range of pathogens, including multi-resistant bacteria. mdpi.com These complex molecules demonstrate how the fundamental naphthalene structure, accessible from naphthalene-2-sulfonic acid, can be elaborated into next-generation antimicrobial agents.

Synthesis of Investigational Pharmaceutical Compounds and Their Analogues

The naphthalenesulfonyl group is a valuable pharmacophore in medicinal chemistry. Sulphonamide derivatives containing a naphthalene moiety have been a subject of investigation for their potential as anticancer agents. In one study, a series of new sulphonamide derivatives featuring a naphthalene ring were synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov

One of the synthesized compounds, which included a naphthalen-1-yl moiety, demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines, with IC₅₀ values of 0.51 µM and 0.33 µM, respectively. nih.gov This compound was found to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis in cancer cells. nih.gov Although this specific example starts from a naphthalene-1-sulphonyl chloride, it highlights the utility of the naphthalenesulfonate scaffold, to which naphthalene-2-sulfonic acid belongs, in the design and synthesis of novel investigational drugs.

Polymer Chemistry Applications

Naphthalene-2-sulfonic acid and its salts are utilized in polymer chemistry as monomers and additives to impart specific properties to polymeric materials.

One of the most significant applications is in the synthesis of naphthalene sulfonic acid-formaldehyde condensates (NSF) . wikipedia.orgresearchgate.net These are polymeric surfactants produced by the condensation reaction of naphthalene-2-sulfonic acid with formaldehyde (B43269). wikipedia.orgresearchgate.net NSF polymers are highly effective as superplasticizers in concrete mixtures, where they act as powerful dispersing agents. researchgate.netnih.gov They adsorb onto cement particles, imparting a negative charge that causes repulsion between the particles, thereby increasing the fluidity and workability of the concrete without requiring excess water.

Beyond their use as superplasticizers, these condensates also function as dispersing agents for dyes and in other industrial applications. researchgate.net Furthermore, naphthalene-2-sulfonic acid is listed for use as a monomer in the manufacture of thermoplastics. nih.gov In the field of advanced materials, the sodium salt of naphthalene-2-sulfonic acid (NSA) has been used as a dopant to create electrically conductive polymer nanocomposites, which have shown potential for applications in tissue engineering by supporting cell attachment and proliferation. taylorandfrancis.com

Condensation with Formaldehyde for Polymeric Sulfonic Acid Formation

The formation of polymeric sulfonic acids from naphthalene-2-sulfonic acid and formaldehyde is achieved through a condensation reaction. smolecule.comwikipedia.orgprepchem.com This process typically involves heating the reactants, often in the presence of an acid catalyst and water, to facilitate the linking of naphthalene sulfonic acid units via methylene (B1212753) bridges derived from formaldehyde. prepchem.comgoogle.comgoogle.com The reaction temperature is a critical parameter, with temperatures around 85-105°C being common. smolecule.comgoogle.com

The initial step involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. wikipedia.orgwikipedia.orgnih.gov Subsequently, this intermediate is reacted with formaldehyde. smolecule.comnih.gov The formaldehyde links the naphthalene sulfonic acid molecules, resulting in a polymer chain. smolecule.comevitachem.com The final product is often neutralized with a base, such as sodium hydroxide, to yield the sodium salt of the polymeric sulfonic acid, a form that is highly soluble in water. nih.govevitachem.comechemi.com

The reaction conditions, including the molar ratio of reactants and the reaction time, can be adjusted to control the molecular weight and the degree of polymerization of the final product. google.com For instance, a typical laboratory-scale synthesis might involve heating naphthalene with sulfuric acid, followed by the addition of a formaldehyde solution and further heating to drive the condensation. prepchem.com

Research on Polymeric Derivatives as Dispersants and Superplasticizers

The polymeric derivatives of naphthalene-2-sulfonic acid and formaldehyde, specifically the sodium salts of sulfonated naphthalene-formaldehyde condensates (SNF), are extensively researched and widely used as high-performance dispersants and superplasticizers. wotaichem.comspreamisr.comwikipedia.org These polymers are anionic surfactants that possess excellent dispersing capabilities. researchgate.netligninchina.com

Their primary application is in the construction industry as concrete admixtures. wotaichem.comspreamisr.com By adsorbing onto cement particles, the negatively charged sulfonate groups cause electrostatic repulsion, effectively dispersing the cement grains. wotaichem.comligninchina.com This action releases entrapped water, significantly improving the flowability and workability of the concrete mix. wotaichem.comspreamisr.com This allows for a reduction in the water-to-cement ratio, which in turn leads to higher compressive strength and enhanced durability of the hardened concrete. wotaichem.comspreamisr.commade-in-china.com Water reduction rates of 15-25% are commonly achieved. wotaichem.com

Beyond concrete, these polymeric dispersants find use in various other industries. echemi.comnih.gov They are utilized as dispersing agents for pigments in paints, inks, and dyes, as well as in the formulation of pesticides and for paper manufacturing. echemi.comresearchgate.netligninchina.com Their ability to prevent particle aggregation and maintain stable dispersions is key to their effectiveness in these applications. spreamisr.comligninchina.com

The properties and performance of these polymers are influenced by factors such as their molecular weight and the degree of sulfonation. researchgate.net Research continues to optimize the synthesis process to produce polymers with tailored characteristics for specific applications.

Conversion to Naphthol Derivatives

Naphthalene-2-sulfonic acid is a key precursor in the synthesis of 2-naphthol, a versatile intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanistic Study of Alkali Fusion to 2-Naphthol

The conversion of naphthalene-2-sulfonic acid to 2-naphthol is classically achieved through a process known as alkali fusion. chemicalbook.comyoutube.com This reaction involves heating the sodium salt of naphthalene-2-sulfonic acid with a molten alkali, typically sodium hydroxide or potassium hydroxide, at high temperatures. wikipedia.orgyoutube.comgoogle.com

The process begins with the preparation of sodium naphthalene-2-sulfonate (B94788) from the sulfonation of naphthalene. wikipedia.orgyoutube.com This salt is then introduced into a molten bath of the alkali at temperatures ranging from 300 to 340°C. chemicalbook.comyoutube.comgoogle.com The hydroxide ions from the molten alkali act as a powerful nucleophile, attacking the carbon atom bearing the sulfonate group on the naphthalene ring. This leads to the displacement of the sulfite (B76179) group and the formation of a sodium 2-naphtholate salt. wikipedia.orggoogle.com

The reaction can be summarized as follows: C₁₀H₇SO₃Na + 2 NaOH → C₁₀H₇ONa + Na₂SO₃ + H₂O wikipedia.org

Following the fusion, the reaction mixture is diluted with water and then acidified. chemicalbook.com The acidification step protonates the naphtholate, yielding the final product, 2-naphthol. wikipedia.org While sodium hydroxide is commonly used, potassium hydroxide is also employed and is noted in some procedures to yield a cleaner product. sciencemadness.org

Table 1: Reaction Parameters for Alkali Fusion of Sodium Naphthalene-2-sulfonate

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Sodium naphthalene-2-sulfonate | wikipedia.orgchemicalbook.com |

| Alkali | Sodium Hydroxide or Potassium Hydroxide | chemicalbook.comyoutube.comsciencemadness.org |

| Temperature | 300-340 °C | chemicalbook.comyoutube.comgoogle.com |

| Intermediate | Sodium 2-naphtholate | wikipedia.orggoogle.com |

| Final Product | 2-Naphthol | wikipedia.orgwikipedia.org |

Utility of 2-Naphthol as a Synthetic Building Block

2-Naphthol, readily synthesized from naphthalene-2-sulfonic acid, is a highly versatile and economically important building block in organic synthesis. chemicalbook.comchemicalbook.com Its utility stems from the reactivity of its hydroxyl group and the electron-rich nature of the naphthalene ring system. chemicalbook.com

A major application of 2-naphthol is in the production of dyes and pigments. mit-ivy.comnih.gov It serves as a coupling component in the synthesis of numerous azo dyes, such as the Sudan dyes. wikipedia.org Furthermore, it is a precursor to important dye intermediates like 2,3-acid (2-hydroxy-3-naphthoic acid). mit-ivy.com

In the realm of fine chemicals and pharmaceuticals, 2-naphthol is a starting material for a variety of compounds. chemicalbook.comnih.gov For example, it is used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the herbicide Napropamide. mit-ivy.com It is also a precursor to BINOL (1,1'-bi-2-naphthol), a chiral ligand widely employed in asymmetric catalysis. chemicalbook.com

The reactivity of 2-naphthol also allows for its use in the synthesis of various heterocyclic compounds, including xanthenes and chromenes. chemicalbook.com Its applications extend to the production of antioxidants for rubber, fragrances, and fungicides. chemicalbook.comnih.gov

Table 2: Applications of 2-Naphthol

| Application Area | Specific Use | Reference |

|---|---|---|

| Dyes and Pigments | Precursor to azo dyes (e.g., Sudan dyes), 2,3-acid | wikipedia.orgmit-ivy.com |

| Pharmaceuticals | Synthesis of Naproxen | mit-ivy.com |

| Agrochemicals | Synthesis of herbicide Napropamide | mit-ivy.com |

| Catalysis | Precursor to BINOL for asymmetric synthesis | chemicalbook.com |

| Fine Chemicals | Synthesis of heterocyclic compounds, fragrances | chemicalbook.comnih.gov |

| Industrial Chemicals | Antioxidants for rubber, fungicides | chemicalbook.comnih.gov |

Mechanistic Investigations of Biological Interactions and Environmental Fate

Elucidation of Biological Activity at the Molecular Level

The molecular interactions of naphthalene-2-sulfonic acid with specific biological macromolecules are a subject of ongoing research. Studies on related naphthalene (B1677914) sulfonate compounds provide insights into potential binding mechanisms. For instance, research has been conducted on the interaction of naphthalene dyes with the enzyme trypsin, both in its free form and when bound to α2-macroglobulin. nih.gov These investigations, which utilize techniques like fluorescence spectrometry and ultraviolet spectrophotometry, explore the kinetics and binding sites of such interactions. nih.gov

While direct studies detailing the binding of naphthalene-2-sulfonic acid to prothrombin or cyclooxygenase (COX) enzymes are not extensively documented in the reviewed literature, the general behavior of sulfonated naphthalene derivatives suggests a potential for such interactions. Anilino-naphthalene sulfonates, for example, are known to bind to proteins like tubulin at sites independent of other ligands, indicating that the naphthalene sulfonate moiety can facilitate protein binding. nih.gov The sulfonic acid group, being anionic, can participate in electrostatic interactions with positively charged residues on protein surfaces, while the hydrophobic naphthalene ring can engage in non-polar interactions within protein-binding pockets.

Naphthalene-2-sulfonic acid and its derivatives have been shown to influence cellular behavior and elicit distinct biological responses. In the context of biomaterials, polymers doped with naphthalene-2-sulfonic acid (NSA) sodium salt have demonstrated the ability to support cellular activities. taylorandfrancis.com Research on conductive polymer nanocomposites found that those prepared with NSA as a dopant could support the attachment, proliferation, and neurite extension of both PC12 cells and dorsal root ganglia. taylorandfrancis.com This suggests that the presence of NSA in the material's microenvironment can positively influence cellular adhesion and growth pathways, which are critical for applications in tissue engineering. taylorandfrancis.com

Conversely, studies on aquatic organisms have revealed the potential for naphthalene-2-sulfonic acid to induce toxicological responses. When exposed to the compound, fish have shown significant increases in oxidative stress markers. nih.gov This is evidenced by the elevated activity of antioxidant enzymes such as Glutathione-S-transferase (GST), Catalase (CAT), and Superoxide dismutase (SOD). nih.gov The increase in GST activity, which plays a crucial role in detoxifying xenobiotics, points to the organism's protective response against reactive oxygen species (ROS) generated by the compound. nih.gov Furthermore, the compound has been observed to cause genotoxicity, indicated by an increase in DNA damage. nih.gov These findings highlight that naphthalene-2-sulfonic acid can trigger cellular stress pathways and impact genomic integrity in certain biological systems. nih.gov

Environmental Biotransformation Pathways

The biodegradation of naphthalene-2-sulfonic acid is a critical process in its environmental fate, with several bacterial species identified as capable of its catabolism. Notably, strains of Arthrobacter sp. and Comamonas sp. have been isolated from environments like tannery wastewater and have demonstrated the ability to utilize naphthalene-2-sulfonic acid as a sole source of carbon and energy. nih.govkent.ac.uk Studies have shown that isolates such as Arthrobacter sp. 2AC and Comamonas sp. 4BC can completely degrade the compound within 33 hours, even in the presence of other carbon sources found in industrial effluent. taylorandfrancis.comnih.gov

Other bacterial genera implicated in the degradation of naphthalene sulfonates include Pseudomonas and Moraxella. nih.govasm.org For example, a Moraxella species was found to degrade naphthalene-2,6-disulfonic acid, indicating that the enzymatic machinery for attacking the naphthalene ring is present in diverse microbial groups. asm.org The initial enzymatic attack is typically carried out by a multi-component dioxygenase enzyme system, which hydroxylates the aromatic ring. nih.govasm.org The ability of these microorganisms to break down such a stable, sulfonated aromatic compound is key to its removal from contaminated soil and water. nih.gov

| Microbial Genus | Specific Strain(s) | Degradation Capability | Source of Isolation | Reference |

|---|---|---|---|---|

| Arthrobacter | sp. 2AC | Utilizes as sole carbon source | Tannery activated sludge | taylorandfrancis.comnih.govkent.ac.uk |

| Comamonas | sp. 4BC | Utilizes as sole carbon source | Tannery activated sludge | taylorandfrancis.comnih.govkent.ac.uk |

| Pseudomonas | spp. (e.g., A3, C22) | Metabolizes via dihydroxylation | Not specified | nih.gov |

| Moraxella | sp. | Degrades naphthalene-2,6-disulfonic acid | Industrial sewage plant | asm.org |

The microbial degradation of naphthalene-2-sulfonic acid proceeds through a defined catabolic pathway that begins with the removal of the sulfonate group, a process known as desulfonation. acs.org This crucial first step is typically initiated by a regioselective 1,2-dioxygenation of the sulfonated aromatic ring. nih.govasm.org This enzymatic reaction introduces two hydroxyl groups onto the naphthalene ring, leading to the formation of an unstable diol intermediate. nih.gov The presence of the sulfonate group on the hydroxylated carbon atom results in its spontaneous elimination as sulfite (B76179) (SO₃²⁻). nih.govasm.org

Once desulfonated, the resulting intermediate, 1,2-dihydroxynaphthalene, is no longer a xenobiotic compound and can enter the classical naphthalene degradation pathway. nih.gov This "upper pathway" involves further enzymatic reactions, including the action of a dehydrogenase to form a catechol-like compound, followed by ring-cleavage dioxygenases that break open the aromatic ring. nih.gov The cleavage product is then funneled into central metabolic pathways, such as the Krebs cycle, allowing the bacterium to derive carbon and energy from the original pollutant. nih.gov For more complex molecules like naphthalene disulfonic acids, evidence suggests that the second sulfonate group is removed after the first aromatic ring has been cleaved. acs.org

The rate and extent of naphthalene-2-sulfonic acid biodegradation are governed by a combination of biotic and abiotic factors. The kinetics of this process have been quantified in laboratory settings. For example, when using Arthrobacter sp. 2AC and Comamonas sp. 4BC, the half-lives for naphthalene-2-sulfonic acid were found to range from 20 to 26 hours, with initial lag phases of 8 to 12 hours. nih.govkent.ac.uk

Several environmental factors significantly influence these kinetics:

pH: Microbial activity and enzymatic function are highly pH-dependent. The optimal pH range for the degradation of naphthalene compounds by bacteria like Pseudomonas aeruginosa is typically between 7.0 and 8.0. nih.gov Significant deviations from this range can drastically reduce degradation efficiency. nih.gov

Temperature: Temperature affects microbial metabolism and enzyme activity. Increased temperatures can enhance degradation rates up to an optimal point, beyond which enzyme denaturation can occur. nih.gov

Oxygen and Nutrient Availability: As the initial degradation step is an oxygenation reaction, aerobic conditions are essential. nih.gov The availability of other essential nutrients, such as nitrogen and phosphorus, is also crucial for sustaining the microbial populations responsible for degradation. nih.gov

Substrate Bioavailability and Structure: The concentration and solubility of the compound affect its availability to microorganisms. nih.govnih.gov Furthermore, the chemical structure plays a role in persistence; for instance, disulfonated naphthalenes are generally less biodegradable and more persistent in the environment than their monosulfonated counterparts. acs.org

| Bacterial Strain | Initial Concentration (mg/L) | Lag Phase (hours) | Half-life (hours) | Reference |

|---|---|---|---|---|

| Arthrobacter sp. 2AC | 100 - 500 | 8 | 20 | nih.govkent.ac.uk |

| Comamonas sp. 4BC | 100 - 500 | 12 | 26 | nih.govkent.ac.uk |

Role as an Environmental Contaminant in Ecotoxicological Research

Naphthalene-2-sulfonic acid and its related compounds are recognized as environmental contaminants, primarily stemming from their use as intermediates in the manufacturing of dyes, surfactants, dispersants, and other industrial chemicals. nih.govchemicalbook.com Their presence in industrial wastewater is a significant concern, as the sulfonic acid group attached to the naphthalene ring renders these compounds highly stable and resistant to biodegradation. nih.gov This persistence can lead to their accumulation in aquatic environments, posing potential risks to the ecosystem. nih.govpublications.gc.canih.gov

Ecotoxicological research has focused on understanding the fate of these compounds in the environment and their effects on various organisms. While generally considered xenobiotic, certain naphthalenesulfonic acids (NSAs) have been shown to be biodegradable under specific conditions. nih.govnih.gov Studies have identified bacterial strains capable of utilizing naphthalene-2-sulfonic acid as a sole source of carbon, highlighting potential pathways for bioremediation. nih.gov

Research into the toxic effects on aquatic life has revealed that naphthalene sulfonates can induce a range of adverse responses. nih.govcanada.ca These compounds are highly water-soluble, which facilitates their dispersal in aquatic systems and potential interaction with organisms. nih.gov Investigations have demonstrated impacts such as oxidative stress, genotoxicity, and behavioral changes in fish exposed to sublethal concentrations. nih.gov The Canadian government has noted that while some NSAs are not considered harmful at current exposure levels, certain forms, particularly low solubility NSAs, exhibit high hazard to aquatic organisms, prompting considerations for regulatory monitoring. canada.cacanada.ca

Detailed Research Findings

Biodegradation Studies

The environmental persistence of naphthalene-2-sulfonic acid (2-NSA) is a key area of research. While its chemical structure makes it resistant to degradation, studies have successfully isolated microorganisms capable of breaking down this compound. In one study, two bacterial strains, identified as Arthrobacter sp. 2AC and Comamonas sp. 4BC, were isolated from activated sludge from a tannery wastewater facility. nih.gov These bacteria were able to use 2-NSA as their only source of carbon. nih.gov Both strains demonstrated the ability to completely degrade 100 mg/L of 2-NSA within 33 hours, not only in a mineral salt medium but also in non-sterile tannery wastewater, indicating their robustness and potential for use in bioreactors. nih.gov The study suggested that the two strains likely employ different catabolic pathways for degradation. nih.gov

The kinetics of this biodegradation were also examined, revealing half-lives for 2-NSA ranging from 20 to 26 hours, with initial lag phases of 8 to 12 hours. nih.gov A significant portion of the total organic carbon (75-90%) from the 2-NSA was mineralized by these bacteria. nih.gov Further research has shown that mixed bacterial communities can work together to degrade related compounds like amino- and hydroxynaphthalene-2-sulfonates. nih.govfrontiersin.org This process often involves a mutualistic relationship where one bacterial strain performs the initial attack on the naphthalene ring, and another strain degrades the resulting metabolites. nih.gov

| Bacterial Strain | Initial 2-NSA Concentration (mg/L) | Degradation Time | Half-life (hours) | Lag Phase (hours) | TOC Mineralization |

|---|---|---|---|---|---|

| Arthrobacter sp. 2AC | 100 | < 33 hours | 20 | 8 | 75-90% |

| Comamonas sp. 4BC | 100 | < 33 hours | 26 | 12 |

Ecotoxicity in Aquatic Organisms

The toxic potential of naphthalene-2-sulfonate (B94788) (2NS) has been evaluated in aquatic model organisms. A study using the freshwater fish Channa punctatus demonstrated significant toxic effects. nih.gov Exposure to 2NS led to noticeable behavioral alterations, including irregular movements, reduced reflexes, and increased mucus secretion, with fish becoming submerged at the bottom of the tank before death. nih.gov

The research also investigated genotoxicity, revealing that 2NS can cause DNA damage. nih.govinformaticsjournals.co.in An increase in the frequency of micronucleated cells and DNA damage, measured by the comet assay, was observed in fish exposed to the compound. nih.gov These findings indicate the potential for 2NS to act as a genotoxic agent in aquatic fauna. nih.gov Furthermore, the study assessed the bioaccumulative potential of 2NS, finding that the compound accumulates in the blood plasma of the fish, with the highest concentration observed after 24 hours of exposure. nih.gov

| Parameter | Observation Period | Key Finding | Reference |

|---|---|---|---|

| Genotoxicity (Micronucleus Assay) | Up to 240 hours | Maximum frequency of micronucleated cells observed at 240 hours of exposure. | nih.gov |

| Genotoxicity (Comet Assay) | Up to 96 hours | Significant increase in DNA damage (tail length and % tail intensity) compared to control. | nih.gov |

| Bioaccumulation | 24 to 720 hours | Maximum accumulation in blood plasma was observed at 24 hours, followed by a decrease over time. | nih.gov |

Regulatory Hazard Assessment

Screening assessments by governmental bodies, such as the Government of Canada, have categorized the ecological risk of naphthalenesulfonic acids (NSAs). canada.ca These assessments distinguish between different forms of NSAs based on properties like solubility. canada.ca While one specific salt (naphthalenesulfonic acid, sodium salt) was deemed unlikely to cause ecological harm at current levels, other NSAs were identified as having ecological effects of concern due to their toxicity to aquatic life. canada.ca Specifically, low solubility NSAs were found to pose a high hazard, and high solubility NSAs a moderate hazard, to aquatic organisms. canada.ca This has led to proposals for increased monitoring should exposure levels rise. canada.ca

| NSA Subgroup | Hazard to Aquatic Organisms | Hazard to Sediment Organisms | Hazard to Soil Organisms |

|---|---|---|---|

| Low Solubility NSAs | High | Moderate | Moderate |

| High Solubility NSAs | Moderate | Moderate | Moderate |

Synthesis and Research Applications of Naphthalene 2 Sulfonic Acid Derivatives and Analogues

Design and Synthesis of Novel Substituted Naphthalene-2-sulfonic Acid Derivatives

The design of novel naphthalene-2-sulfonic acid derivatives often commences with a specific biological target in mind. By leveraging computational modeling and an understanding of the target's binding site, chemists can rationally design molecules with the potential for high affinity and selectivity. A common synthetic strategy involves the modification of the sulfonic acid group, often by converting it to a more reactive sulfonyl chloride. This intermediate can then be reacted with a wide range of amines or alcohols to generate a library of sulfonamides or sulfonate esters, respectively. chemicalbook.comresearchgate.net

One notable area of research has been the synthesis of naphthalene-sulfonamide derivatives as potential therapeutic agents. For instance, a series of novel sulfonamide derivatives bearing a naphthalene (B1677914) moiety were synthesized and evaluated for their antiproliferative activity. nih.gov The synthetic pathway for these compounds typically starts with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. chemicalbook.com This is followed by chlorination to yield naphthalene-2-sulfonyl chloride, which is then reacted with various substituted amines to afford the final sulfonamide products. chemrxiv.org

Another significant research avenue has been the development of naphthalene-sulfonamide derivatives as antagonists for chemokine receptors, such as CCR8, which are implicated in inflammatory and immunological disorders. The synthesis of these antagonists involves a multi-step process, often beginning with a substituted naphthalene core. The sulfonic acid moiety is introduced and converted to a sulfonamide, which is then further functionalized to optimize binding to the receptor. chemrxiv.org

The following table summarizes some examples of synthesized novel substituted naphthalene-2-sulfonic acid derivatives and their intended research applications.

| Derivative Class | Synthetic Precursor | Key Reaction | Research Application |

| Naphthalene-sulfonamides | Naphthalene-2-sulfonyl chloride | Amidation with various amines | Anticancer, Tubulin polymerization inhibition nih.gov |

| Naphthalene-sulfonamide CCR8 Antagonists | Substituted naphthalene | Sulfonamide formation and further functionalization | Anti-inflammatory, Immunology chemrxiv.org |

| 5-(Dimethylamino)naphthalene-1-sulfonamides | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Reaction with primary amines | General synthetic and characterization studies chemrxiv.org |

Structure-Activity Relationship (SAR) Studies for Targeted Applications

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For naphthalene-2-sulfonic acid derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for specific biological targets.

In the context of anticancer research, SAR studies on naphthalene-sulfonamide derivatives have revealed key structural features that govern their efficacy as tubulin polymerization inhibitors. By systematically varying the substituents on the sulfonamide nitrogen and the naphthalene ring, researchers have been able to identify moieties that enhance antiproliferative activity. For example, in one study, a series of sulfonamide derivatives were synthesized, and their inhibitory concentrations (IC50) against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines were determined. The results indicated that the nature of the aryl substituent on the sulfonamide had a significant impact on the antiproliferative activity. nih.gov

The following table presents a selection of these compounds and their corresponding IC50 values, illustrating the structure-activity relationships.

| Compound | Aryl Substituent on Sulfonamide | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 5a | 4-methoxyphenyl | > 30.0 | > 30.0 |

| 5b | Phenyl | > 30.0 | > 30.0 |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | 4-chlorophenyl | 1.12 ± 0.08 | 0.98 ± 0.05 |

| 5e | 2,4-dichlorophenyl | 0.89 ± 0.06 | 0.75 ± 0.04 |

As evidenced by the data, the substitution of a naphthalen-1-yl group (compound 5c ) resulted in the most potent antiproliferative activity against both cell lines, highlighting a critical SAR finding. nih.gov

Similarly, in the development of CCR8 antagonists, extensive SAR studies have been conducted on naphthalene-sulfonamide derivatives. These studies have explored the impact of various substituents on the naphthalene core and the sulfonamide side chain on the binding affinity to the CCR8 receptor. The insights gained from these SAR investigations have guided the design of more potent and selective antagonists. chemrxiv.org

Application of Isotopic Labeling in Mechanistic and Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of naphthalene-2-sulfonic acid derivatives, isotopic labeling with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can provide invaluable information. dntb.gov.ua

While specific studies on the isotopic labeling of naphthalene-2-sulfonic acid hydrate (B1144303) itself for metabolic research are not extensively documented in readily available literature, the principles and methodologies are well-established for related compounds, particularly sulfonamides. A notable example is the development of a late-stage ¹⁸O labeling approach for primary sulfonamides. chemrxiv.org This method involves a degradation-reconstruction pathway where the unlabeled sulfonamide is deaminated to a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O, leading to the formation of a stable isotope-labeled (SIL) sulfonamide. chemrxiv.org

This technique offers a versatile strategy for producing internal standards for pharmacokinetic studies and for investigating the metabolic pathways of sulfonamide-containing drugs. For instance, if a naphthalene-2-sulfonamide (B74022) derivative were subjected to this labeling method, the resulting ¹⁸O-labeled compound could be administered in a biological system. By using mass spectrometry to track the ¹⁸O label, researchers could identify and quantify the parent drug and its metabolites, thereby mapping its metabolic fate. This could reveal processes such as hydroxylation of the naphthalene ring or cleavage of the sulfonamide bond. domainex.co.uk

Furthermore, the biodegradation of naphthalenesulfonic acids by microorganisms has been studied, and isotopic tracers are a key tool in understanding these environmental degradation pathways. For example, by using ¹³C-labeled naphthalene, researchers have been able to trace the incorporation of carbon from the naphthalene ring into the biomass of degrading bacteria, confirming the metabolic utilization of the compound. nih.gov Similar approaches could be applied to study the microbial degradation of naphthalene-2-sulfonic acid and its derivatives, providing insights into their environmental persistence and the mechanisms by which they are broken down.

The following table outlines potential applications of isotopic labeling in the research of naphthalene-2-sulfonic acid derivatives.

| Isotope | Labeling Strategy | Research Application | Potential Insights |

| ¹⁸O | Late-stage labeling via degradation-reconstruction chemrxiv.org | Metabolic fate studies | Identification of metabolic pathways, quantification of drug and metabolites. |

| ¹³C | Synthesis from ¹³C-labeled precursors | Biodegradation studies | Tracing carbon flow, identifying degradation intermediates, understanding environmental fate. nih.gov |

| ²H (Deuterium) | Deuterium exchange or synthesis with deuterated reagents | Mechanistic studies of enzymatic reactions | Elucidating reaction mechanisms, studying kinetic isotope effects. |

Emerging Research Directions and Future Prospects

Integration with Advanced Materials Science for Novel Composite Development

The integration of naphthalene-2-sulfonic acid and its derivatives into advanced materials is a burgeoning field of research. Scientists are exploring its use in the development of novel composites with enhanced properties.

One significant area of focus is the creation of electrically conductive polymers. For instance, naphthalene-2-sulfonic acid (NSA) sodium salt has been used as a dopant in polymer nanocomposites of poly(caprolactone fumarate)-polypyrrole (PCLF-PPy). taylorandfrancis.com Research has shown that these composites can support cell attachment, proliferation, and neurite extension, indicating their potential for applications in nerve regeneration and tissue engineering. taylorandfrancis.com The inclusion of NSA enhances the material's conductivity while maintaining flexibility and mechanical strength. taylorandfrancis.com

Another promising application is in the development of proton exchange membranes (PEMs) for fuel cells. researchgate.net Sulfonated polyimides (SPIs) based on naphthalene (B1677914) are being investigated for their potential in this area. researchgate.net The introduction of sulfonic acid groups, such as in 4,4′-diaminodiphenyl ether-2,2′-disulfonic acid, into the polymer backbone creates pathways for proton conduction. acs.org Researchers are also exploring the creation of composite membranes by incorporating amino-functionalized metal-organic frameworks (MOFs) into the sulfonated polyimide matrix. acs.orgacs.org These acid-base interactions between the sulfonic acid groups of the polymer and the amino groups of the MOF can create additional proton conduction sites, enhancing the efficiency of the fuel cell. acs.orgacs.org

Furthermore, condensates of naphthalene sulfonic acid and formaldehyde (B43269) are utilized as superplasticizers in cementitious composites. researchgate.netresearchgate.net These additives improve the workability and mechanical properties of mortar and concrete. researchgate.net Research has shown that the molecular weight of the naphthalene sulfonate formaldehyde condensate influences its effectiveness as a water-reducing agent. researchgate.net

Exploration of Catalytic Properties and Applications in Chemical Reactions

The inherent acidic nature of naphthalene-2-sulfonic acid makes it a candidate for use as a catalyst in various organic reactions. chemneo.com Its strength is comparable to mineral acids like sulfuric acid, but it is often more suitable for organic reactions where a mineral acid might cause undesirable side effects such as charring or oxidation. neaseco.com

Sulfonic acid catalysts, including aromatic sulfonic acids like naphthalene-2-sulfonic acid, are widely used in industrial applications such as:

Esterification reactions neaseco.com

Production of thermoset resins for paints and coatings neaseco.com

Pharmaceutical synthesis neaseco.com

Research into supported sulfonic acid catalysts is an active area. For example, sulfonic acid groups have been incorporated into metal-organic frameworks (MOFs) to create solid acid catalysts. researchgate.net These materials have shown catalytic activity in reactions like the Friedel-Crafts acylation. researchgate.net The efficiency of these catalysts depends on the number and accessibility of the sulfonic acid sites within the porous structure of the MOF. researchgate.net The synthesis of naphthalene-2-sulfonic acid itself involves the sulfonation of naphthalene with sulfuric acid. chemneo.comchemicalbook.com

Refinement of Bioremediation Strategies for Environmental Contamination

Naphthalene-2-sulfonic acid and its derivatives are common pollutants, particularly in wastewater from industries such as tanneries and dye manufacturing. nih.govresearchgate.netnih.gov Due to their xenobiotic nature and the stability of the sulfonate group, these compounds can be resistant to biodegradation. nih.govd-nb.info This has spurred research into effective bioremediation strategies to remove them from the environment.

Microbe-mediated biodegradation is a promising and eco-friendly approach. nih.gov Scientists have isolated and studied various bacterial strains capable of degrading naphthalenesulfonic acids. For example, species of Pseudomonas, Arthrobacter, and Comamonas have demonstrated the ability to utilize naphthalene-2-sulfonic acid as a source of carbon. nih.govresearchgate.netd-nb.infonih.gov

Research has shown that some bacteria can initiate the degradation process through the oxygenolytic cleavage of the sulfonate group. d-nb.info In some cases, mixed bacterial consortiums are more effective, with different species carrying out complementary steps in the degradation pathway. nih.gov

To enhance the efficiency of bioremediation, researchers are investigating integrated approaches. One such strategy involves the use of granular activated carbon (GAC) as a support for microbial populations. nih.gov The GAC adsorbs the naphthalene-2-sulfonic acid from the wastewater, and the colonized bacteria then biodegrade the adsorbed compound. nih.gov This combination of physical adsorption and biological degradation has been shown to significantly increase the removal efficiency and the operational lifetime of the treatment system. nih.gov

| Bacterial Strain | Source of Isolation | Degradation Capability | Reference |

| Arthrobacter sp. 2AC | Activated sludge from tannery wastewater | Utilizes 2-NSA as a sole carbon source. researchgate.net | researchgate.net |

| Comamonas sp. 4BC | Activated sludge from tannery wastewater | Utilizes 2-NSA as a sole carbon source. researchgate.net | researchgate.net |

| Pseudomonas sp. S-313 | Not specified | Converts 1- and 2-naphthalenesulfonic acid to their respective naphthols. d-nb.info | d-nb.info |

| Arthrobacter globiformis | Not specified | Degrades 2-NSA adsorbed on granular activated carbon. nih.gov | nih.gov |

| Comamonas testosteroni | Not specified | Degrades 2-NSA adsorbed on granular activated carbon. nih.gov | nih.gov |

Development of Highly Specific Pharmaceutical Leads and Diagnostics

Derivatives of naphthalene sulfonic acid are being explored for their potential in drug discovery and diagnostics. The naphthalene scaffold is a versatile platform in medicinal chemistry, and its derivatives have shown a wide range of biological activities. mdpi.com

One area of investigation is the development of inhibitors for specific enzymes. For example, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4). nih.gov FABP4 is a potential therapeutic target for metabolic diseases like diabetes and atherosclerosis. nih.gov Structure-based drug design has led to the discovery of compounds that show significant improvement in glucose and lipid metabolism in animal models. nih.gov

The antimicrobial properties of naphthalene derivatives are also a subject of research. mdpi.com Scientists have synthesized naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs) and evaluated their activity against various microbes. mdpi.com By modifying the structure of these compounds, researchers aim to develop new antimicrobial agents with improved efficacy and lower toxicity. mdpi.com

While naphthalene-2-sulfonic acid itself is not typically a direct therapeutic agent, its structural motif serves as a valuable starting point for the design and synthesis of new pharmaceutical leads.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Naphthalene-2-sulfonic acid hydrate to ensure stability?

- Methodological Answer : Store the compound at ambient temperatures in a dry, inert atmosphere (e.g., under argon) due to its hygroscopic nature . Avoid contact with oxidizing agents, as incompatibility may lead to hazardous reactions . Use airtight containers to prevent moisture absorption and degradation. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling to mitigate risks of skin burns and eye damage .

Q. How can researchers assess the purity of this compound in laboratory settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the standard method, with purity thresholds typically >95% . For initial screening, compare observed melting points (e.g., 122–125°C) with literature values to detect impurities . Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity by analyzing proton environments and sulfonic acid group signals .

Q. What safety precautions are critical when working with this compound?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation of dust or aerosols . In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water and seek medical attention . Emergency protocols should include access to safety data sheets (SDS) and neutralization agents for spills (e.g., sodium bicarbonate for acid neutralization) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,2p) level optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity . Software like Multiwfn enables topological analysis of electron density (e.g., Laplacian values at bond critical points) to identify acidic sites on the sulfonic group . These methods also estimate pKa values, critical for understanding protonation states in aqueous solutions .

Q. How can contradictions between experimental and computational FTIR spectra be resolved?

- Methodological Answer : Experimental FTIR spectra (recorded via KBr pellet method, 400–4000 cm⁻¹) may show discrepancies due to hydration effects or crystal packing . To reconcile with computed spectra, include explicit solvent molecules in simulations or apply scaling factors to vibrational frequencies. For example, the sulfonate S=O stretching modes (~1180 cm⁻¹) should be compared with DFT-calculated frequencies, adjusting basis sets (e.g., 6-31+G*) for accuracy .

Q. What analytical techniques are suitable for characterizing intermolecular interactions of this compound in biological systems?

- Methodological Answer : Use AutoDock Vina for molecular docking to predict binding affinities with proteins, leveraging the compound’s sulfonic acid group for polar interactions . Pair this with molecular dynamics (MD) simulations to assess stability in binding pockets. Experimentally, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) of interactions, while fluorescence quenching assays detect binding to biomolecules like serum albumin .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 76530-12-6 vs. 6036-00-6)?

- Methodological Answer : Cross-reference analytical data (e.g., NMR, FTIR) with certified reference materials to confirm identity . Variations in CAS numbers may arise from differences in hydration states (e.g., monohydrate vs. anhydrous forms) or supplier-specific nomenclature. Validate purity and structure via orthogonal methods, such as mass spectrometry (exact mass: 208.019 g/mol) and X-ray crystallography for unambiguous confirmation .

Q. What strategies mitigate inconsistencies in solubility data across studies?

- Methodological Answer : Solubility in water is influenced by hydration state and pH. Standardize experimental conditions (e.g., 25°C, deionized water) and report detailed protocols. For hydrophobic matrices (e.g., organic solvents), use sonication or co-solvents (e.g., DMSO) to enhance dissolution, and validate solubility via UV-Vis spectroscopy at λmax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.